molecular formula C15H18IN B14297762 1-Butyl-2-phenylpyridin-1-ium iodide CAS No. 116286-77-2

1-Butyl-2-phenylpyridin-1-ium iodide

Katalognummer: B14297762
CAS-Nummer: 116286-77-2
Molekulargewicht: 339.21 g/mol
InChI-Schlüssel: VFFVKDVUBDDHHS-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Butyl-2-phenylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 2-phenylpyridine with butyl iodide under reflux conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butyl-2-phenylpyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 1-butyl-2-phenylpyridin-1-ium iodide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Butyl-2-phenylpyridin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Its phenyl group enhances its lipophilicity, making it more effective in disrupting lipid membranes compared to other quaternary ammonium salts .

Eigenschaften

CAS-Nummer

116286-77-2

Molekularformel

C15H18IN

Molekulargewicht

339.21 g/mol

IUPAC-Name

1-butyl-2-phenylpyridin-1-ium;iodide

InChI

InChI=1S/C15H18N.HI/c1-2-3-12-16-13-8-7-11-15(16)14-9-5-4-6-10-14;/h4-11,13H,2-3,12H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

VFFVKDVUBDDHHS-UHFFFAOYSA-M

Kanonische SMILES

CCCC[N+]1=CC=CC=C1C2=CC=CC=C2.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.